O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate is a deuterated derivative of Bisoprolol, a selective beta-1 adrenergic receptor blocker primarily used in the treatment of hypertension and heart failure. The compound is classified as a pharmaceutical agent within the category of cardiac drugs and beta blockers. Its unique isotopic labeling with deuterium allows for enhanced tracking and analysis in pharmacokinetic studies, making it a valuable tool in research settings.
The compound is synthesized and supplied by various chemical manufacturers and research institutions, including LGC Standards and MedchemExpress, which provide high-purity reference standards for analytical purposes. The specific CAS number for O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate is 1310012-16-8 .
O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate is classified as:
The synthesis of O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate involves several chemical reactions that modify the parent compound, Bisoprolol. The process typically includes:
The synthesis may require the use of specific catalysts and solvents to facilitate the reactions while maintaining high purity levels. Reaction conditions such as temperature, pressure, and reaction time must be optimized to achieve the desired yield and isotopic labeling.
The molecular formula for O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate is , with a molecular weight of approximately 303.43 g/mol. The structure features:
The InChI representation provides a detailed description of the compound's structure:
O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate can undergo various chemical reactions typical for beta blockers:
Understanding these reactions is crucial for predicting the behavior of this compound in biological systems and its stability during storage and handling.
O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate functions primarily as a selective antagonist at beta-1 adrenergic receptors located in cardiac tissues. This mechanism leads to:
The pharmacological effects are quantitatively assessed through various studies measuring changes in heart rate and blood pressure in response to administration.
O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate typically exhibits:
Key chemical properties include:
Relevant data from suppliers indicate that the purity is generally greater than 95% .
O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate has significant applications in scientific research, particularly in pharmacokinetics and drug metabolism studies. Its isotopic labeling allows researchers to trace its metabolic pathways and interactions within biological systems effectively. It serves as a reference standard for quality control in pharmaceutical manufacturing and analytical laboratories, facilitating accurate calibration and validation of analytical methods .
The systematic nomenclature of this compound reflects its intricate chemical architecture and isotopic labeling. According to the International Union of Pure and Applied Chemistry (IUPAC), the base structure is designated as 1-(4-((2-ethoxyethoxy)methyl)phenoxy)-3-((1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino)propan-2-ol, with the hemifumarate salt component formally identified as (E)-but-2-enedioic acid. The deuterium labeling specification ("d7") precisely locates the seven deuterium atoms at the isopropylamino group's methyl positions, creating a spectroscopically distinct signature while maintaining bioequivalence.
Table 1: Comprehensive Nomenclature and Chemical Identifiers
Nomenclature Type | Designation |
---|---|
Systematic IUPAC Name | 1-(4-((2-Ethoxyethoxy)methyl)phenoxy)-3-((1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino)propan-2-ol hemifumarate |
CAS Registry Numbers | 1638765-40-8 (Parent), 1310012-17-9 (Related Bisoprolol-d7) [2] [3] |
Molecular Formula | C₁₇H₂₂D₇NO₄ · 0.5C₄H₄O₄ |
Alternative Chemical Names | O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate; Bisoprolol D7 Metabolite Analog; 1-[4-(2-Ethoxyethoxymethyl)phenoxy]-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)propan-2-ol hemifumarate |
The compound's molecular formula of C₁₇H₂₂D₇NO₄ · 0.5C₄H₄O₄ yields an exact molecular mass of 390.53 g/mol for the free base component when accounting for isotopic enrichment [5]. The hemifumarate counterion (0.5 molar equivalent of fumaric acid) contributes an additional 58.02 g/mol, resulting in a total molecular weight of approximately 448.55 g/mol. This precise mass differentiation from the non-deuterated analog (Δm = +7.05 Da) creates a distinct mass spectrometry signature crucial for metabolite tracking.
Table 2: Structural and Physicochemical Parameters
Parameter | Specification | Analytical Significance |
---|---|---|
Molecular Weight | 390.53 g/mol (deuterated base) | Distinct mass spectrometry signature enables metabolite differentiation |
Deuterium Position | Isopropylamino methyl groups | Targets metabolic soft spot while preserving pharmacophore |
Salt Stoichiometry | Hemifumarate (1:0.5 base:fumaric acid) | Enhances crystallinity and stability without altering receptor interaction |
Purity Specifications | >95% (HPLC) [1] [6] | Ensures reliability in quantitative analytical applications |
Isotopic Enrichment | ≥98% deuterium incorporation | Minimizes natural abundance interference in MS detection |
The chemical structure maintains bisoprolol's core pharmacophore—the phenoxypropanolamine moiety—while strategically modifying the side chain through O-desisopropylation and O-ethylation, creating a structure that mirrors a known metabolic transformation pathway. The deuterium atoms reside exclusively on the isopropylamino group at the carbon positions most vulnerable to oxidative metabolism, thereby creating an isotopically persistent version of this metabolite [1] [6].
The structural evolution from bisoprolol to its deuterated metabolite analog reveals a sophisticated medicinal chemistry strategy designed to probe metabolic pathways while preserving receptor recognition motifs. Bisoprolol hemifumarate itself features a 1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol structure with a (2:1) stoichiometry relative to fumaric acid [9]. The deuterated metabolite analog diverges through two strategic modifications: (1) replacement of the isopropoxy group with an ethoxy moiety at the aromatic side chain, and (2) introduction of seven deuterium atoms at the isopropylamino group's methyl positions.
The metabolic rationale for the O-desisopropyl-O-ethyl modification stems from the known hepatic biotransformation pathways of bisoprolol, where oxidative dealkylation occurs at both the aromatic ether and secondary amine functionalities. This specific structural analog mirrors an intermediate in the stepwise degradation of bisoprolol, providing researchers with a stable reference compound to identify such metabolites in biological matrices. The structural modifications occur at regions distal to the pharmacophoric elements responsible for β1-adrenergic receptor antagonism—specifically, the protonatable secondary amine and the hydrogen-bonding hydroxyl group remain undisturbed, preserving the molecule's fundamental interaction with its biological target [9].
Structural Comparison of Key Derivatives:
Bisoprolol Base Structure: Aromatic Side Chain: -CH₂-O-CH₂-CH₂-O-CH(CH₃)₂Amino Side Chain: -CH(CH₃)NHCH(CH₃)₂O-Desisopropyl-O-ethyl Bisoprolol Metabolite: Aromatic Side Chain: -CH₂-O-CH₂-CH₂-O-CH₂-CH₃Amino Side Chain: -CH(CH₃)NHCH(CH₃)₂O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate: Aromatic Side Chain: -CH₂-O-CH₂-CH₂-O-CH₂-CH₃Amino Side Chain: -CH(CH₃)NHC(CD₃)₂CD [1] [6]
The hemifumarate salt formation represents a critical pharmaceutical optimization present in both the parent drug and its deuterated analog. This salt form significantly enhances aqueous solubility compared to the free base while maintaining excellent solid-state stability. The fumaric acid moiety engages in specific hydrogen-bonding interactions with the protonatable amine and hydroxyl groups of the drug molecule, creating a stable crystalline lattice that reduces hygroscopicity and facilitates precise weighing for analytical applications [9]. This shared salt chemistry between bisoprolol pharmaceuticals and their deuterated analogs ensures comparable dissolution behavior in biological matrices, a crucial factor for meaningful in vitro and in vivo correlation studies.
Deuterium incorporation in pharmaceutical compounds represents a sophisticated molecular engineering strategy that leverages the kinetic isotope effect (KIE) to modify metabolic pathways while preserving pharmacological activity. The strategic placement of seven deuterium atoms at the isopropylamino methyl groups of O-desisopropyl-O-ethyl bisoprolol creates significant advantages for drug metabolism research and analytical method development. When carbon-deuterium bonds replace carbon-hydrogen bonds at sites of oxidative metabolism, the increased bond strength (approximately 1-2 kcal/mol per bond) and higher activation energy for cleavage can substantially reduce the rate of cytochrome P450-mediated transformations. This deuterium-induced metabolic resistance transforms this compound into an invaluable isotopic tracer for studying the metabolic fate of bisoprolol derivatives without altering their receptor binding characteristics [5] [6].
The primary application of O-desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate lies in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The +7 Da mass shift creates a distinct isotopic signature that differentiates the tracer from endogenous compounds and non-deuterated drug molecules in complex biological matrices. When employed as an internal standard, this deuterated analog undergoes nearly identical extraction efficiency and chromatographic behavior as the analyte of interest while providing a unique mass transition for detection (typically m/z 391→m/z 116 for the deuterated species versus m/z 384→m/z 116 for non-deuterated analogs). This application significantly enhances the precision and accuracy of pharmacokinetic studies by compensating for matrix effects and instrument variability [5] [6].
Table 3: Research Applications of Deuterated Bisoprolol Analogs
Application Domain | Utility | Technical Advantage |
---|---|---|
Metabolic Pathway Mapping | Identification of oxidative dealkylation metabolites | Distinguishes administered compound from endogenous metabolites |
Pharmacokinetic Studies | Internal standard for LC-MS/MS quantification | Compensates for matrix effects and recovery variations |
Transdermal Delivery Research | Quantification of drug penetration enhancement | Enables simultaneous measurement of drug and metabolite kinetics [4] |
Drug-Drug Interaction Studies | Assessment of metabolic enzyme induction/inhibition | Provides reference standard for specific metabolic pathways |
Absolute Bioavailability Determination | Intravenous microtracer component | Allows simultaneous oral and intravenous administration |
Beyond analytical applications, deuterium labeling provides crucial insights into metabolic soft spots within drug molecules. By synthesizing and testing deuterated analogs at specific molecular positions, medicinal chemists can evaluate whether metabolic stabilization might improve the therapeutic profile of lead compounds. For bisoprolol derivatives, the deuteration of the isopropylamino group specifically targets a known site of oxidative N-dealkylation, potentially extending the elimination half-life of the molecule. Research demonstrates that strategically deuterated β-blockers can achieve 2-3 fold increases in plasma half-life compared to their non-deuterated counterparts, though the magnitude of this effect varies depending on the contribution of the deuterated pathway to overall clearance [5] [6]. The synthesis of such deuterated analogs requires sophisticated chemistry, typically beginning with deuterated acetone (CD₃COCD₃) that undergoes reductive amination to introduce the labeled isopropylamino group, followed by salt formation with fumaric acid under controlled stoichiometric conditions to achieve the hemifumarate composition [3] [7].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0